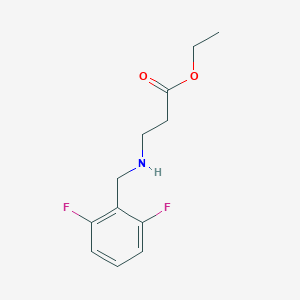
Ethyl 3-((2,6-difluorobenzyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C12H15F2NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a 2,6-difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate typically involves the reaction of 2,6-difluorobenzylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,6-difluorophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{[(2,6-dichlorophenyl)methyl]amino}propanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.
Ethyl 3-{[(2,6-dimethylphenyl)methyl]amino}propanoate: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.
Ethyl 3-{[(2,6-difluorophenyl)ethyl]amino}propanoate: Variation in the alkyl chain length, which can influence the compound’s solubility and pharmacokinetics.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 3-[(2,6-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3 |
InChI Key |
WCEZUBXOYOFZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















